molecular formula C9H12ClN B1273278 1-Aminoindane Hydrochloride CAS No. 70146-15-5

1-Aminoindane Hydrochloride

Cat. No. B1273278
CAS RN: 70146-15-5
M. Wt: 169.65 g/mol
InChI Key: RHAAGWRBIVCBSY-UHFFFAOYSA-N
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Description

1-Aminoindane hydrochloride is a compound of interest in various fields of chemistry and pharmacology. It is a structural analog of natural amino acids and has been explored for its potential applications in medicinal chemistry, particularly as an antineoplastic agent and in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of 1-aminoindane derivatives and related compounds has been achieved through various methods. For instance, the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene hydrochloride was reported using a Wittig reaction followed by a one-step reduction, demonstrating an efficient pathway to obtain the amine hydrochloride . Another approach for synthesizing 1-aminoindane derivatives involves a [1,4]-hydride shift mediated C(sp3)-H bond functionalization, which allows for the use of a wide variety of substrates to afford indane derivatives in good yields . Additionally, a one-pot tandem decarboxylative allylation-Heck cyclization cascade has been utilized to generate 1-aminoindanes from allyl diphenylglycinate imines, providing rapid access to polyfunctionalized compounds .

Molecular Structure Analysis

The molecular structure of 1-aminoindane hydrochloride and its derivatives is characterized by the presence of an indane ring system, which is a bicyclic structure composed of a benzene ring fused to a cyclopentane ring. The amino group is typically located at the 1-position of the indane ring. The orientation and position of additional functional groups, such as hydroxyl or methoxy groups, can significantly affect the stability and reactivity of these compounds .

Chemical Reactions Analysis

The reactivity of 1-aminoindane derivatives is influenced by the substituents on the indane ring. For example, hydroxy-1-aminoindans exhibit different stability profiles based on the position of the hydroxyl group, with the 5-OH analogs being unstable as free bases and only isolatable as their hydrochloride salts . The synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of a nucleophilic glycine equivalent demonstrates the versatility of 1-aminoindane derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-aminoindane hydrochloride derivatives are closely related to their molecular structure. The presence of an amino group can lead to the formation of hydrochloride salts, which are often more stable and easier to handle than their free base counterparts. The introduction of additional functional groups can further modulate the properties of these compounds, such as solubility, stability, and reactivity .

Scientific Research Applications

1-Aminoindane is a type of organic compound and it’s often used as a building block in organic chemistry . It’s also known as 1-Indanamine .

Aminoindanes, a class of novel psychoactive substances (NPSs), have increased rapidly in popularity on the recreational drug market, particularly after mephedrone and other synthetic cathinones were banned . They were first synthesized for medical use, e.g., as anti-Parkinsonian drugs and later as a potential compound facilitating psychotherapy . Their mechanisms of action (primarily via serotonin) mean that they may pose a significant risk of serotonin syndrome at high doses or when combined with other drugs .

  • Organic Chemistry Building Block

    • 1-Aminoindane is often used as a building block in organic chemistry . It’s also known as 1-Indanamine .
    • It’s available for purchase from chemical suppliers, indicating its use in laboratory settings .
  • Psychoactive Substances

    • Aminoindanes, a class of novel psychoactive substances (NPSs), have increased rapidly in popularity on the recreational drug market .
    • They were first synthesized for medical use, e.g., as anti-Parkinsonian drugs and later as a potential compound facilitating psychotherapy .
    • Their mechanisms of action (primarily via serotonin) mean that they may pose a significant risk of serotonin syndrome at high doses or when combined with other drugs .
  • Bronchodilating and Analgesic Properties

    • In the 1970s, the aminoindanes were reported to possess significant bronchodilating and analgesic properties .
    • Potent effects on the release and re-uptake of serotonin were also observed .
  • Stimulants

    • Aminoindanes act predominantly as central nervous system stimulants .
    • Stimulants mediate the actions of dopamine, norepinephrine and/or serotonin, mimicking the effects of traditional drugs such as cocaine, amphetamine, methamphetamine, and ecstasy .
  • Preparation of Other Chemicals

    • The 2-AI backbone structure can be modified to produce diverse chemical substances by substitution on the aromatic ring with a variety of functional groups, or the addition of a methylenedioxy bridge or N-alkylation .
    • This generates substances such as 5-iodo-2-aminoindane (5-IAI), 5,6-methylenedioxy-2-aminoindane (MDAI), and N-methyl-2-aminoindane (NM-2AI) .
  • Appetite Suppressant

    • ETAI (N-ethyl-5-trifluoromethyl-2-aminoindane) is an analogue of fenfluramine, a substance formerly marketed as an appetite suppressant .

Safety And Hazards

  • Combustibility : Classified as a combustible liquid .

Future Directions

Research on 1-Aminoindane Hydrochloride continues to explore its pharmacological properties, potential therapeutic applications, and safety profiles. Future studies may focus on optimizing synthesis methods, understanding its receptor interactions, and assessing long-term effects .

properties

IUPAC Name

2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAAGWRBIVCBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383207
Record name 1-Aminoindane Hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminoindane Hydrochloride

CAS RN

70146-15-5
Record name 1-Aminoindane hydrochloride
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Record name 70146-15-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186227
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Aminoindane Hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINOINDANE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

6-(N-Me, N-Et Carbamyloxy) N-Boc aminoindan (7.8 g. 23.3 mmol) was dissolved in dioxane (80 ml), and a 20% solution of gas. HCl in dioxane (80 ml) was added. After 2 hr stirring at RT the solvent was evaporated in-vacuo and the residue was treated with dry ether (200 ml) and the mixture stirred at RT for 4 hrs and filtered, to give 6.15 g (0.7 mmol, 97%) of 6-(N-Me, N-Et carbamyloxy) aminoindan hydrochloride.
Quantity
7.8 g
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reactant
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Quantity
80 mL
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solvent
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solution
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0 (± 1) mol
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
A Akıncıoğlu, Y Akbaba, L Polat Köse… - ChemistrySelect, 2023 - Wiley Online Library
… The synthesized asymmetric amines were reacted with concentrated HCl to afford 1-aminoindane hydrochloride salts (−)-12, (+)-12, (−)-13, (−)-17 and (+)-17 in the yields ranging from …
VS Ranade, G Consiglio, R Prins - The Journal of Organic …, 1999 - ACS Publications
… A small amount of 1-aminoindane was converted to 1-aminoindane hydrochloride in a diethyl ether solution by bubbling dry hydrogen chloride gas. After isolation of the salt, 0.5 g of it …
Number of citations: 22 pubs.acs.org
Y Akbaba, A Akıncıoğlu, H Göçer, S Göksu… - Journal of enzyme …, 2014 - Taylor & Francis
Six sulfonamides derived from indanes and tetralines were synthesized. The human carbonic anhydrase isozymes hCA I and hCA II inhibition effects of the synthesized sulfonamides …
Number of citations: 118 www.tandfonline.com
HJ Little - 1975 - search.proquest.com
The pharmacological properties of 2-aminoindane and 2-aminotetralin and their N-methylated derivatives were compared with those of amphetamine and its corresponding analogues, …
Number of citations: 0 search.proquest.com
C Xiong, L Zhou, J Tan, S Song, X Bao… - Journal of Medicinal …, 2021 - ACS Publications
… with (S)-(+)-1-aminoindane hydrochloride in the presence of N, N-diisopropylethylamine (… with (S)-(+)-1-aminoindane hydrochloride in the presence of DIPEA provided compound 42 …
Number of citations: 11 pubs.acs.org
N Gomez, M Unzeta, KF Tipton, MC Anderson… - Biochemical …, 1986 - Elsevier
… The titration inhibitors used were clorgyline for MAO-A and pargyline l-deprenyl or J-508 (Nmethyl-n-propargyl- 1-aminoindane hydrochloride) for MAO-B. J-508 is a racaemic …
Number of citations: 37 www.sciencedirect.com
I Armitage, EL Elliott, F Hicks, M Langston… - … Process Research & …, 2015 - ACS Publications
A practical synthesis of a novel NEDD8-activating enzyme (NAE) inhibitor pevonedistat (MLN4924) is described. Key steps include an enantioselective synthesis of an amino-diol …
Number of citations: 11 pubs.acs.org
AM Bender, HP Cho, KD Nance… - ACS chemical …, 2018 - ACS Publications
The pharmacology of the M 5 muscarinic acetylcholine receptor (mAChR) is the least understood of the five mAChR subtypes due to a historic lack of selective small molecule tools. To …
Number of citations: 8 pubs.acs.org
AM O'Carroll, MC Anderson, I Tobbia, JP Phillip… - Biochemical …, 1989 - Elsevier
The concentrations of monoamine oxidase-A and -B were determined in homogenates of human cerebral cortex, caudatus and placenta and in human platelet-rich plasma and platelet …
Number of citations: 42 www.sciencedirect.com
J Shelton, X Lu, JA Hollenbaugh, JH Cho… - Chemical …, 2016 - ACS Publications
Nucleoside, nucleotide, and base analogs have been in the clinic for decades to treat both viral pathogens and neoplasms. More than 20% of patients on anticancer chemotherapy …
Number of citations: 307 pubs.acs.org

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